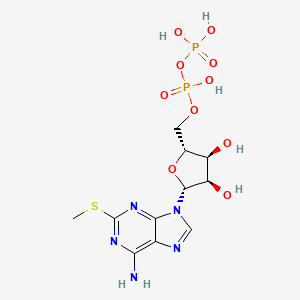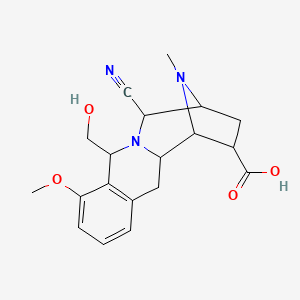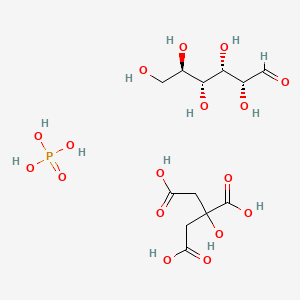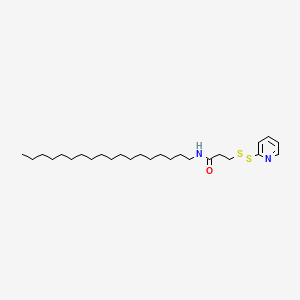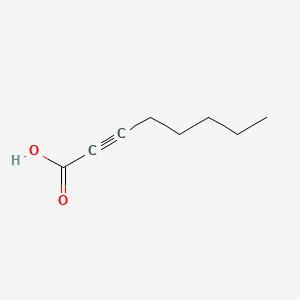
2-Octynoic acid
Overview
Description
2-Octynoic acid, also known as oct-2-ynoic acid, is an acetylenic fatty acid with the molecular formula C8H12O2 and a molecular weight of 140.1797 g/mol . It is characterized by the presence of a triple bond between the second and third carbon atoms in its carbon chain. This compound is also referred to as m-Pentyl propiolate or Propiolic acid, pentyl ester . It is a versatile compound used in various scientific and industrial applications.
Mechanism of Action
Target of Action
It has been used in studies related to hepatitis c virus (hcv) and primary biliary cholangitis (pbc), suggesting potential targets within these disease pathways .
Mode of Action
2-Octynoic acid has been shown to inhibit HCV infection in human hepatocytes . It abrogates lipid accumulation in HCV replicon cells and virus-infected hepatocytes, suppressing HCV RNA replication and infectious virus production .
Biochemical Pathways
This compound appears to affect the pathways involved in HCV infection and lipid metabolism . It activates AMP-Activated Protein Kinase (AMPK), which plays a key role in cellular energy homeostasis . This activation leads to the inhibition of acetyl-CoA carboxylase, reducing lipid accumulation in the cells . Furthermore, this compound induces interferon-stimulated genes (ISGs) and inhibits microRNA-122 (miR-122) expression in virus-infected hepatocytes .
Result of Action
The activation of AMPK by this compound leads to a series of downstream effects, including the reduction of intracellular lipid accumulation and the suppression of HCV RNA replication and infectious virus production . This results in the inhibition of HCV infection in human hepatocytes .
Biochemical Analysis
Biochemical Properties
2-Octynoic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with medium-chain acyl-CoA dehydrogenase (MCAD), an enzyme involved in fatty acid metabolism. The interaction between this compound and MCAD results in the inhibition of the enzyme’s activity, leading to alterations in fatty acid oxidation . Additionally, this compound has been found to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . This activation leads to the inhibition of acetyl-CoA carboxylase, further influencing lipid metabolism .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In hepatocytes, it has been demonstrated to inhibit hepatitis C virus (HCV) infection by activating AMPK, which in turn suppresses lipid accumulation and viral replication . This compound also induces the expression of interferon-stimulated genes and inhibits the expression of microRNA-122, contributing to its antiviral effects . Furthermore, this compound has been shown to influence gene expression and cellular metabolism, highlighting its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key biomolecules and enzymes. By binding to MCAD, this compound inhibits its activity, leading to a decrease in fatty acid oxidation . Additionally, the activation of AMPK by this compound results in the inhibition of acetyl-CoA carboxylase, reducing lipid synthesis and promoting lipid catabolism . These molecular interactions underline the compound’s role in regulating metabolic pathways and cellular energy balance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound’s inhibitory effects on MCAD and its activation of AMPK are immediate and can last for several hours . The stability and degradation of this compound in vitro and in vivo can influence its long-term effects on cellular function . Continuous exposure to this compound may lead to sustained alterations in lipid metabolism and energy homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to induce mild dicarboxylic aciduria without significant toxicity . Higher doses of this compound can lead to more pronounced metabolic disturbances and potential toxic effects . In murine models, immunization with this compound conjugated to bovine serum albumin (BSA) has been used to study autoimmune cholangitis, demonstrating the compound’s immunomodulatory properties .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to fatty acid metabolism. It interacts with enzymes such as MCAD and acetyl-CoA carboxylase, influencing the oxidation and synthesis of fatty acids . The activation of AMPK by this compound also plays a crucial role in regulating metabolic flux and maintaining cellular energy balance . These interactions highlight the compound’s significance in metabolic regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within cellular compartments can influence its activity and function, affecting processes such as lipid metabolism and energy homeostasis .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as mitochondria, where it interacts with enzymes involved in fatty acid metabolism . The presence of targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Octynoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 1-hexyne with carbon dioxide in the presence of a suitable catalyst to form the corresponding carboxylic acid . Another method involves the oxidative cleavage of 1-octyne using oxidizing agents such as potassium permanganate or ozone, followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of 2-octyn-1-ol, which is obtained from the reaction of 1-octyne with formaldehyde . This process is carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Octynoic acid undergoes various chemical reactions, including:
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Substitution: Alcohols, amines, and other nucleophiles in the presence of activating agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
2-Octynoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Octynoic acid can be compared with other acetylenic fatty acids and carboxylic acids:
Octanoic acid (Caprylic acid): Unlike this compound, octanoic acid is a saturated fatty acid without a triple bond.
2-Octenoic acid: This compound has a double bond instead of a triple bond and exhibits different chemical reactivity and applications.
Propiolic acid: Propiolic acid has a similar structure but with a shorter carbon chain.
This compound stands out due to its unique triple bond, which imparts distinct chemical properties and reactivity compared to its saturated and unsaturated counterparts.
Properties
IUPAC Name |
oct-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDKCWCMDBMLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205205 | |
| Record name | 2-Octynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5663-96-7 | |
| Record name | 2-Octynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5663-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Octynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005663967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-OCTYNOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Octynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-2-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-OCTYNOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7TMI3HR1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





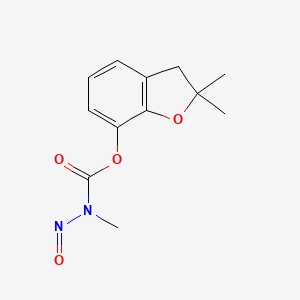
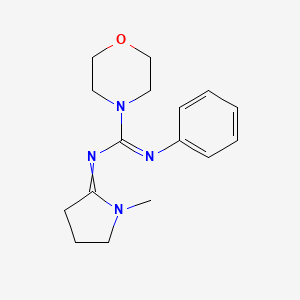

![[(7R,8S)-11-(dimethylaminomethylideneamino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1221293.png)
![3-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1221295.png)
